Z-D-Lys-OH
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Overview
Description
Z-D-Lys-OH, also known as Nα-Cbz-D-lysine, is a building block for short polar peptides containing D-lysine . They are easier to purify when Z-protected, because they become more lipophilic .
Synthesis Analysis
Z-D-Lys-OH is used in solution phase peptide synthesis . The reaction suitability of Z-D-Lys-OH is primarily for solution phase peptide synthesis .Molecular Structure Analysis
The molecular formula of Z-D-Lys-OH is C14H20N2O4 . The SMILES string representation is NCCCCC@@HOCc1ccccc1)C(O)=O .Physical And Chemical Properties Analysis
Z-D-Lys-OH has a molecular weight of 280.32 . Its physical and chemical properties include a density of 1.2±0.1 g/cm3, boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C .Scientific Research Applications
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Field: Applied Microbiology and Biotechnology
- Application : Transformation of N epsilon-CBZ-L-lysine to CBZ-L-oxylysine .
- Method : This process involves the oxidation of N epsilon-carbobenzoxy (CBZ)-L-lysine and the reduction of the product keto acid to L-CBZ-oxylysine .
- Results : The study did not provide specific quantitative data or statistical analyses .
-
Field: Supramolecular Soft Materials
- Application : Formation of supramolecular gels .
- Method : The formation of these gels starts from the molecular aggregation following two triggering approaches: solvent/co-solvent method and pH switch .
- Results : The complex morphological analysis (POM, AFM, and STEM) offered an insight into the spontaneous formation of well-ordered nanoaggregates .
-
Field: Soft Matter Research
- Application : Formation of pH-controlled ambidextrous gels .
- Method : The gelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results : The gel exhibits pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
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Field: Biotechnology
- Application : Transfection of cells mediated by biodegradable polymer materials with surface-bound polyethyleneimine .
- Method : Poly (epsilon-CBZ-L-lysine) can be mixed with biodegradable polymers such as poly (D,L-lactic-co-glycolic acid) or poly (L-lactic acid) and formed into films, foams, or microspheres. Surface amino groups may then be deprotected with acid or lithium/liquid ammonia .
- Results : The study did not provide specific quantitative data or statistical analyses .
-
Field: Protease Research
- Application : Evaluation of technical enzyme preparations (TEPs) .
- Method : An automated photometric analyzer was equipped with 32 synthetic and natural substrates to measure aminopeptidase, carboxypeptidase, dipeptidyl peptidase and endopeptidase activities .
- Results : The established so-called “activity fingerprints” (AFPs) delivered detailed information about the substrate spectra and peptidase side activities .
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Field: Biotechnology
- Application : Production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant .
- Method : Proteases are extensively applied enzymes in several sectors of industry and biotechnology .
- Results : The study did not provide specific quantitative data or statistical analyses .
Safety And Hazards
properties
IUPAC Name |
(2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTJKAUNOLVMDX-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426929 |
Source
|
Record name | Z-D-Lys-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Lys-OH | |
CAS RN |
70671-54-4 |
Source
|
Record name | Z-D-Lys-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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